REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5](=O)[C:6](=[O:8])[N:7]=1.[N+]([O-])(O)=[O:11].O.NC(N)=C([N+]([O-])=O)[N+]([O-])=O>S(=O)(=O)(O)O>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[CH2:5][C:4](=[O:11])[N:3]=1
|
Name
|
2-methyl-4,5pyrimidindione
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(C(N1)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=C([N+](=O)[O-])[N+](=O)[O-])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Within a few seconds
|
Type
|
WASH
|
Details
|
The precipitate were washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Type
|
CUSTOM
|
Details
|
2.6 g 1,1-diamino-2,2-dinitroethylene was recovered (35% yield)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(CC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |